molecular formula C18H17N3O4S B2433653 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207005-46-6

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2433653
CAS RN: 1207005-46-6
M. Wt: 371.41
InChI Key: XGEYTFWWFQSMRQ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Agents

Research indicates that derivatives of benzothiazole, such as those synthesized from 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, display promising antibacterial activity. Compounds synthesized in this category have shown significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as novel antibacterial agents. The synthesis approach, involving Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, highlights a strategic method for discovering new antimicrobial agents (Palkar et al., 2017).

Anticancer Activity

The quest for anticancer agents has also led to the synthesis of N-(benzothiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which upon evaluation, demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains. This indicates the dual potential of these compounds in both anticancer and antimicrobial therapies (Rezki, 2016).

Synthetic Methodologies

The development of green chemistry approaches for the synthesis of complex heterocyclic compounds is highlighted in the research on benzo[d]chromeno[3,4-h]oxathiazonine derivatives. Multicomponent reactions (MCRs) in water represent an eco-friendly and efficient method for synthesizing such derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Djahaniani et al., 2015).

Molecular Docking and Computational Studies

In addition to experimental synthesis and biological evaluation, computational methods like molecular docking have become integral in understanding the interaction between synthesized compounds and biological targets. Studies involving N-(6-arylbenzo[d]thiazol-2-yl)acetamides have employed computational approaches to elucidate their mechanism of action, particularly in urease inhibition, showcasing the utility of such methods in drug discovery (Gull et al., 2016).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-18(2)7-10-15(12(22)8-18)26-16(19-10)20-14(23)9-21-11-5-3-4-6-13(11)25-17(21)24/h3-6H,7-9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYTFWWFQSMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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